Pirimicarb-d6

Stable Isotope Internal Standard Isotopic Enrichment Mass Shift

Pirimicarb-d6 is a hexa-deuterated analogue of the selective carbamate insecticide pirimicarb, in which the six hydrogen atoms of the dimethylcarbamate moiety are replaced by deuterium (mass shift M+6). It is supplied as an analytical‑grade neat compound with isotopic enrichment ≥99 atom% D and is certified for use as a stable‑isotope‑labelled internal standard (SIL‑IS) in mass‑spectrometry‑based workflows.

Molecular Formula C11H18N4O2
Molecular Weight 244.32 g/mol
CAS No. 1015854-66-6
Cat. No. B1357182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirimicarb-d6
CAS1015854-66-6
Molecular FormulaC11H18N4O2
Molecular Weight244.32 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C)C
InChIInChI=1S/C11H18N4O2/c1-7-8(2)12-10(14(3)4)13-9(7)17-11(16)15(5)6/h1-6H3/i5D3,6D3
InChIKeyYFGYUFNIOHWBOB-SCPKHUGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pirimicarb-d6 (CAS 1015854-66-6) – Deuterated Carbamate Internal Standard for Trace Pesticide Residue Quantification


Pirimicarb-d6 is a hexa-deuterated analogue of the selective carbamate insecticide pirimicarb, in which the six hydrogen atoms of the dimethylcarbamate moiety are replaced by deuterium (mass shift M+6) . It is supplied as an analytical‑grade neat compound with isotopic enrichment ≥99 atom% D and is certified for use as a stable‑isotope‑labelled internal standard (SIL‑IS) in mass‑spectrometry‑based workflows . The compound enables accurate, matrix‑corrected quantification of pirimicarb residues in food, environmental and biological matrices by compensating for ion‑suppression/enhancement and sample‑preparation losses [1].

Why Unlabeled Pirimicarb or Lower‑Deuterated Analogues Cannot Replace Pirimicarb-d6 in Regulatory‑Grade Residue Analysis


Unlabeled pirimicarb co‑elutes with the analyte and possesses an identical mass, precluding its use as an internal standard in MS detection; any attempt to employ it would introduce unquantifiable biases from matrix effects and extraction variability. Lower‑deuterated forms (e.g., hypothetical d3 analogues) carry a smaller mass shift (M+3) that may overlap with natural‑isotopologue signals of the target analyte or matrix interferences, compromising specificity [1]. Moreover, deuterated standards with <10 deuterium atoms have been shown to exhibit poorer recovery correlation with target analytes in environmental particle analysis compared to standards bearing ≥10 deuterium atoms, making the six‑deuterium Pirimicarb-d6 a borderline case that demands individual validation [1]. Consequently, procurement of a chemically defined, high‑enrichment Pirimicarb-d6 standard is essential for generating legally defensible data under SANTE/2020/12830 or similar quality‑assurance frameworks.

Quantitative Differentiation Evidence for Pirimicarb-d6 Against Closest Analytical Reference Alternatives


Isotopic Enrichment and Mass‑Shift Comparison: Pirimicarb-d6 vs. Hypothetical d3- and d0-Forms

Pirimicarb-d6 is certified at ≥99 atom% D isotopic enrichment (i.e., >99% of the dimethylcarbamate hydrogens are replaced by deuterium) . The resulting M+6 mass shift places the internal‑standard signal six Daltons away from the unlabeled analyte, well outside the natural‑isotopologue envelope of pirimicarb (which contributes negligible intensity at M+6). In contrast, a partially deuterated pirimicarb-d3 standard (M+3) would exhibit significant isotopic overlap with the 13C2‑ and 15N‑isotopologues of the native analyte, potentially leading to cross‑talk and over‑ or under‑estimation errors of 5–15% in complex matrices . The quantitative enrichment specification ensures lot‑to‑lot consistency, a critical requirement for multi‑laboratory validation studies.

Stable Isotope Internal Standard Isotopic Enrichment Mass Shift Deuterium Incorporation

Method Validation Performance in Camel Milk: Pirimicarb-d6 as Internal Standard vs. External Calibration

A UHPLC‑MS/MS method using Pirimicarb-d6 as the internal standard (fixed concentration of 1.0 mg kg−1) was validated for the determination of 11 carbamate pesticides in camel milk [1]. For the pirimicarb analyte, the calibration curve constructed with the deuterated IS yielded a correlation coefficient R² = 1.0000, a limit of detection (LOD) of 0.0104 µg kg−1 (1.042E‑05 mg kg−1), and a limit of quantification (LOQ) of 0.0316 µg kg−1 (3.157E‑05 mg kg−1). The matrix effect was calculated as 1.507%, falling well within the “soft” range (≤|±20%|), which is classified as negligible and permits the use of solvent‑based calibration curves without matrix‑matched standards [1]. In comparison, external calibration without an isotopically matched IS typically yields matrix effects of 20–50% for carbamate pesticides in protein‑rich dairy matrices, requiring laborious matrix‑matched calibration [2].

UHPLC‑MS/MS Method Validation Matrix Effect Pesticide Residue

Dual‑Platform Chromatographic Compatibility: GC and HPLC Suitability of Pirimicarb-d6

The Pirimicarb-d6 PESTANAL® analytical standard is explicitly documented as suitable for both gas chromatography (GC) and high‑performance liquid chromatography (HPLC) . This dual‑platform compatibility is not universal among deuterated pesticide standards; many SIL‑IS products are certified for a single technique (e.g., LC‑MS only) because the derivatization or thermal stability requirements exclude GC use. The availability of a single, neat‑format standard that can be employed across GC‑MS and LC‑MS/MS workflows eliminates the need to purchase and cross‑validate two separate reference materials, reducing procurement and validation costs.

Gas Chromatography High‑Performance Liquid Chromatography Analytical Standard Multi‑Platform

Room‑Temperature Stability and Defined Shelf‑Life of Pirimicarb-d6 Analytical Standard

Pirimicarb-d6 is documented to be stable when stored at room temperature (shipping condition: ambient; long‑term storage: +20°C) . The manufacturer recommends re‑analysis for chemical purity after three years of storage under recommended conditions . In contrast, many deuterated carbamate standards (e.g., carbofuran‑d3, methiocarb‑d3) require storage at −20°C to prevent thermal degradation of the carbamate ester linkage. Room‑temperature stability reduces the risk of freeze‑thaw cycles that can promote H/D back‑exchange and simplifies international shipping logistics.

Storage Stability Shelf Life Isotope‑Labelled Standard Room Temperature

Recommended Procurement‑Driven Application Scenarios for Pirimicarb-d6 (CAS 1015854-66-6)


Regulatory Pesticide Residue Monitoring in High‑Protein Dairy and Meat Matrices

When monitoring pirimicarb residues in complex matrices such as camel milk, bovine milk, or animal tissues, the use of Pirimicarb-d6 as an internal standard yields a validated method with negligible matrix effect (1.5%) and an LOQ of 0.032 µg/kg, enabling laboratories to meet the stringent performance criteria of SANTE/2020/12830 while employing simpler solvent‑based calibration [1]. This directly reduces the need for expensive matrix‑matched calibrants and increases daily sample throughput for ISO/IEC 17025‑accredited facilities.

Multi‑Residue Carbamate Screening Panels Requiring Dual GC‑MS and LC‑MS/MS Capability

For contract laboratories that offer both GC‑MS and LC‑MS/MS pesticide screens, Pirimicarb-d6 is one of the few deuterated carbamate internal standards certified for both chromatographic techniques from a single neat product . Purchasing this dual‑platform standard avoids the cost and administrative burden of sourcing, qualifying, and inventorying two separate reference materials, while ensuring consistent isotopic purity across both analytical streams.

Long‑Term Environmental Fate and Metabolism Studies of Pirimicarb

In studies tracking the degradation and metabolite formation of pirimicarb in soil, water, or plant systems over months to years, the room‑temperature stability and defined three‑year re‑analysis interval of Pirimicarb-d6 minimize the risk of standard degradation that could compromise quantification. The M+6 mass shift also prevents interference from endogenous isotopologues that might arise from metabolic transformations, providing cleaner extracted‑ion chromatograms throughout the study duration.

Method Development and Inter‑Laboratory Validation for Official Control Methods

The combination of ≥99 atom% D enrichment, documented dual‑platform suitability, and proven validation performance (R²=1.0000, LOD=0.01 µg/kg) [1] makes Pirimicarb-d6 a reliable choice as a common internal standard in collaborative trials. Its consistent lot‑to‑lot isotope enrichment simplifies method transfer between participating laboratories and supports the generation of robust reproducibility data required for adoption as a CEN or AOAC standard method.

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